(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

Stereochemistry Chiral Resolution Enzyme Specificity

Researchers engineering proteolytically stable, chirally defined peptides frequently encounter supply inconsistency and isomer contamination. (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS 152786-27-1) resolves these challenges with its (S)-enantiomer β-amino acid backbone, which confers inherent resistance to standard proteases-unlike α-amino acid analogs-while enabling precise stereochemical studies. • Enantiopure (S)-configuration ensures reproducible chiral recognition & SAR data • β-Amino acid backbone delivers peptide stability for in vitro/in vivo assays • ≥98% HPLC purity with batch-to-batch consistency for reliable experimental outcomes Global stock points and rapid shipping support uninterrupted discovery workflows.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 152786-27-1
Cat. No. B170832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid
CAS152786-27-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)[O-])[NH3+])O
InChIInChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
InChIKeyJYPHNHPXFNEZBR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS 152786-27-1) for Research


(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also referred to as L-β-tyrosine or H-β-Tyr(4-OH)-OH, is a chiral, non-proteinogenic β-amino acid with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol [1]. It is characterized by an amino group at the beta-position relative to the carboxylate, distinguishing it from standard α-amino acids . Its primary applications are as a building block in peptide synthesis and as a research tool for studying stereochemical preferences in biological systems .

Why (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid Cannot Be Substituted with Other Tyrosine Analogs


Direct substitution with common analogs like L-tyrosine, β-tyrosine racemate, or 4-Hydroxy-L-phenylglycine is scientifically unsound and will likely compromise experimental outcomes. The (S)-enantiomer possesses a distinct three-dimensional configuration that directly impacts its interaction with chiral biological targets . Critically, its β-amino acid backbone confers significant resistance to enzymatic degradation by standard proteases, a property not shared by α-amino acid analogs like L-tyrosine [1]. Procurement of the incorrect isomer or a racemic mixture can lead to significantly different or attenuated biological activity, invalidating research results.

Quantitative Differentiation of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS 152786-27-1)


Enantiomeric Purity Defines Biological Interaction

The (S)-enantiomer of this β-amino acid is a distinct chemical entity from its (R)-enantiomer (CAS 73025-68-0). The stereocenter at the beta-carbon is critical for molecular recognition. The (S)-configuration is specified by the `[C@H]` SMILES notation, confirming the defined spatial arrangement required for specific biological interactions [1]. The racemic mixture (β-tyrosine, CAS 6049-54-3) is a different product and cannot be assumed to have the same properties or activity [2].

Stereochemistry Chiral Resolution Enzyme Specificity

Enhanced Proteolytic Stability of the β-Amino Acid Backbone

As a β-amino acid, (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid possesses a backbone that is inherently resistant to cleavage by common proteases, which typically target α-peptide bonds. Studies on β-peptides demonstrate superior protease stability compared to α-peptides [1]. This is a class-level property of β-amino acids and is not shared by α-amino acid analogs like L-tyrosine (CAS 60-18-4). This enhanced stability can lead to increased half-life and bioavailability in peptide-based therapeutics or research tools [2].

Peptide Stability Protease Resistance Drug Development

Differentiation from 4-Hydroxy-L-phenylglycine (Oxfenicine) in Physical Properties

A key structural analog, 4-Hydroxy-L-phenylglycine (Oxfenicine, CAS 32462-30-9), differs significantly in basic physicochemical properties. While data for (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid is limited in some vendor catalogs, its comparator has well-defined properties. 4-Hydroxy-L-phenylglycine has a melting point of ~240 °C (dec.) and a specific rotation of [α]20/D +158° (c=1, 1M HCl) [1]. These stark differences in key identity parameters underscore that these are distinct chemical entities, not interchangeable.

Physicochemical Properties Compound Handling Quality Control

Comparison with (R)-Enantiomer in Physical Properties

The (R)-enantiomer (CAS 73025-69-1) serves as the direct stereochemical comparator. While the (S)-enantiomer's specific physical data is not widely reported, the (R)-form is characterized by a melting point of 178-184 °C and an optical rotation of [α]D25 = -16 ± 2º (c=1 in 0.5N NaOH) [1]. This establishes a benchmark for expected differences. The opposite sign of optical rotation for the (S)-enantiomer is a fundamental principle of chirality, providing a clear, measurable distinction for identity testing and quality control.

Enantiomer Comparison Physical Characterization Chiral Chemistry

Primary Research Applications for (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid


Building Block for Stereospecific Peptide Synthesis

This compound is ideally suited for the synthesis of modified peptides where a stable, β-amino acid residue is required. Its defined (S)-stereochemistry [1] allows for the creation of peptides with precise 3D structures, enabling studies on structure-activity relationships (SAR) and chiral recognition. The inherent proteolytic stability of the β-amino acid backbone [2] makes the resulting peptides more robust for in vitro and in vivo assays compared to those made with standard L-tyrosine.

Investigating Enzyme-Substrate Specificity

As a non-proteinogenic β-amino acid, it serves as a valuable probe for investigating the active sites of enzymes that process aromatic amino acids or peptides. Its distinct backbone length and geometry relative to α-amino acid substrates like L-tyrosine can help map the steric and electronic requirements of enzyme binding pockets [1]. The (S)-enantiomer is essential for any study aiming to understand chiral discrimination by biological systems [2].

Reference Standard in Chiral Chromatography

The compound's chiral nature makes it a candidate for use as a reference standard in the development and validation of chiral separation methods, such as HPLC with chiral stationary phases. Its distinct retention time, different from its (R)-enantiomer (CAS 73025-69-1) [1], provides a benchmark for assessing enantiomeric purity and optimizing separation protocols. This application relies on the quantifiable difference in enantiomeric interaction with a chiral environment [2].

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